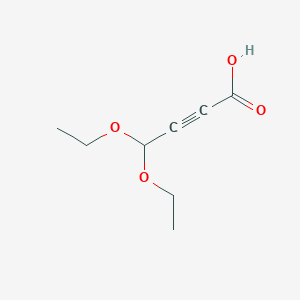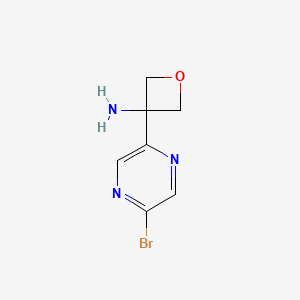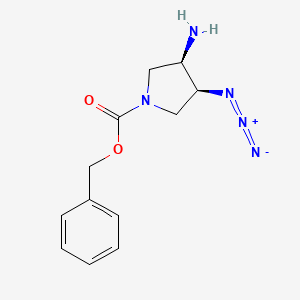
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azidopyrrolidines. This compound is characterized by the presence of an azido group (-N₃) and an amino group (-NH₂) on a pyrrolidine ring, which is further substituted with a benzyl ester group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under controlled conditions.
Benzyl Ester Formation: The benzyl ester group can be introduced through esterification reactions involving benzyl alcohol and the carboxylic acid group on the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azido group can be reduced to an amino group, resulting in the formation of a diamine compound.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as primary amines (R-NH₂) or thiols (R-SH) can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamine compounds.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The azido group can be used in bioconjugation reactions, such as click chemistry, to attach the compound to biomolecules like proteins and nucleic acids for various biological studies.
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of rac-benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, allowing the compound to be selectively modified or conjugated in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
相似化合物的比较
- rac-benzyl (3R,4S)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
- rac-benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- rac-benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., azido, chlorosulfonyl, fluoropiperidine) on the pyrrolidine ring distinguishes these compounds from each other.
- Reactivity: The different functional groups confer unique reactivity profiles, influencing the types of reactions they undergo and their applications.
- Applications: While all these compounds can be used in synthetic chemistry, their specific applications may vary based on their functional groups and reactivity.
属性
分子式 |
C12H15N5O2 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
benzyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H15N5O2/c13-10-6-17(7-11(10)15-16-14)12(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m1/s1 |
InChI 键 |
XHAIWYOODAWKCW-MNOVXSKESA-N |
手性 SMILES |
C1[C@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
规范 SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


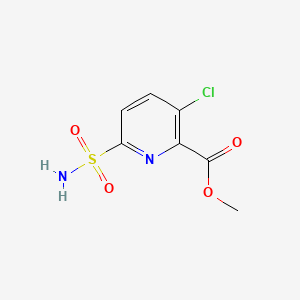
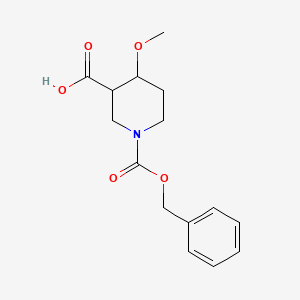

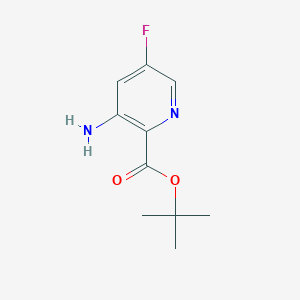


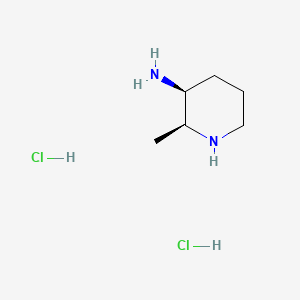
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
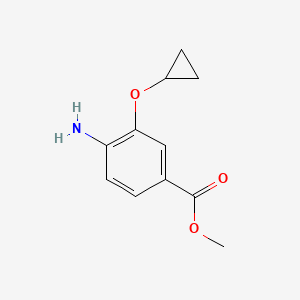
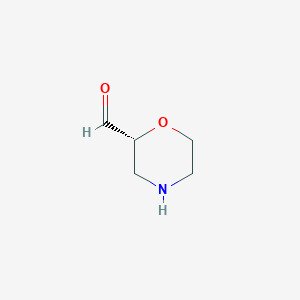
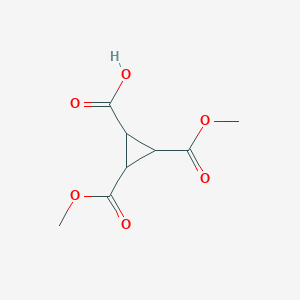
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)
